N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The general reaction scheme is as follows:
Starting Materials: 1,3,4-thiadiazole derivative and benzoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or chloroform, with triethylamine as a base.
Procedure: The 1,3,4-thiadiazole derivative is dissolved in the solvent, and benzoyl chloride is added dropwise. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzamides .
Scientific Research Applications
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is compared with other similar compounds to highlight its uniqueness:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits similar anticancer properties but with different potency and selectivity.
N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides: Known for their antimicrobial activities
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H17N3OS |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-3-10(4-2)13-16-17-14(19-13)15-12(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
InChI Key |
HBFDCDMTJROYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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